molecular formula C16H16ClN3OS B2920934 4-(3-methoxybenzyl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride CAS No. 2034620-06-7

4-(3-methoxybenzyl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride

Cat. No.: B2920934
CAS No.: 2034620-06-7
M. Wt: 333.83
InChI Key: JFWBXYUEPMVKDX-UHFFFAOYSA-N
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Description

4-(3-Methoxybenzyl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring substituted with a 3-methoxybenzyl group and a pyridin-3-yl group, forming a complex structure that can interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-methoxybenzyl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride typically involves multiple steps, starting with the preparation of the thiazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effective production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced thiazole derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole core is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, 4-(3-methoxybenzyl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride can be employed to study enzyme inhibition, receptor binding, and other biochemical processes. Its interactions with biological targets can provide insights into the mechanisms of various diseases.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for the treatment of conditions such as inflammation, pain, and cancer.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 4-(3-methoxybenzyl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride exerts its effects involves binding to specific molecular targets. The thiazole ring and the 3-methoxybenzyl group can interact with enzymes, receptors, and other proteins, modulating their activity. The pyridin-3-yl group enhances the compound's ability to bind to these targets, leading to its biological effects.

Comparison with Similar Compounds

  • 4-(2-Methoxybenzyl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride

  • 4-(3-Methoxybenzyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride

  • 4-(3-Methoxybenzyl)-N-(pyridin-4-yl)thiazol-2-amine hydrochloride

Uniqueness: 4-(3-Methoxybenzyl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which influences its binding affinity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and diverse reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

4-[(3-methoxyphenyl)methyl]-N-pyridin-3-yl-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS.ClH/c1-20-15-6-2-4-12(9-15)8-14-11-21-16(19-14)18-13-5-3-7-17-10-13;/h2-7,9-11H,8H2,1H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWBXYUEPMVKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2=CSC(=N2)NC3=CN=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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